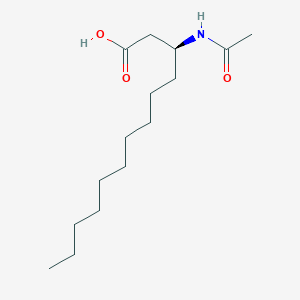
(3S)-3-Acetamidotridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Acetamidotridecanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the third carbon of a tridecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Acetamidotridecanoic acid typically involves the acylation of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Acetamidotridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of tridecanoic acid or tridecanone.
Reduction: Formation of (3S)-3-aminotridecanoic acid.
Substitution: Formation of various substituted tridecanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: (3S)-3-Acetamidotridecanoic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is used in the synthesis of labeled compounds for tracing metabolic processes.
Medicine: The compound has potential applications in drug development. It is investigated for its ability to modulate biological pathways and its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (3S)-3-Acetamidotridecanoic acid involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses.
Comparaison Avec Des Composés Similaires
(3S)-3-Aminotridecanoic acid: Similar structure but with an amine group instead of an acetamido group.
(3S)-3-Hydroxytridecanoic acid: Contains a hydroxyl group instead of an acetamido group.
(3S)-3-Methyltridecanoic acid: Has a methyl group in place of the acetamido group.
Uniqueness: (3S)-3-Acetamidotridecanoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
648908-47-8 |
|---|---|
Formule moléculaire |
C15H29NO3 |
Poids moléculaire |
271.40 g/mol |
Nom IUPAC |
(3S)-3-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1 |
Clé InChI |
OKEKYRGPFSUBAK-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H](CC(=O)O)NC(=O)C |
SMILES canonique |
CCCCCCCCCCC(CC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


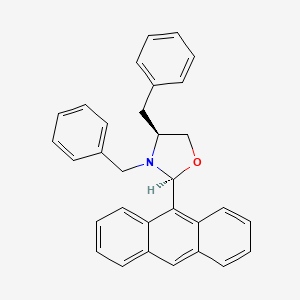
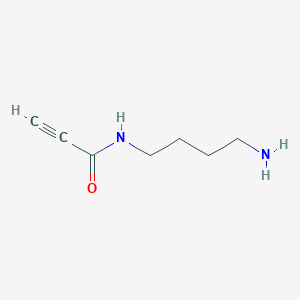

![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
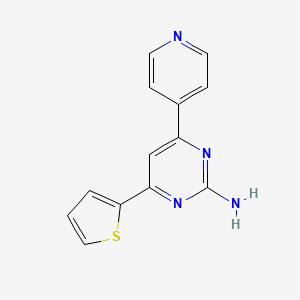
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
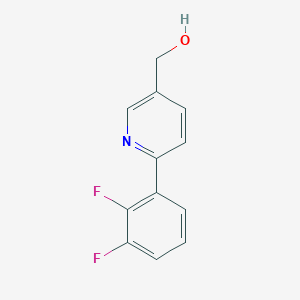
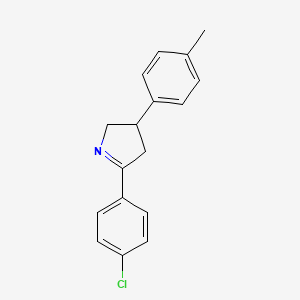
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
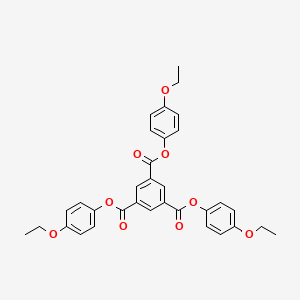
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
